molecular formula C19H21N3O2 B7634990 N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

Cat. No. B7634990
M. Wt: 323.4 g/mol
InChI Key: ATPDRTNOWPEXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By binding to the receptor site, N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide blocks the binding of glutamate, the endogenous ligand of the receptor, and thus inhibits the downstream signaling pathways that are activated by the receptor activation.
Biochemical and Physiological Effects
N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have several biochemical and physiological effects in various experimental models. It has been shown to reduce the excitotoxicity induced by glutamate in the brain, which is implicated in several neurodegenerative disorders. N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to modulate the synaptic plasticity, learning, and memory, as well as the drug addiction and withdrawal. However, the exact mechanism of these effects is not fully understood and requires further investigation.

Advantages and Limitations for Lab Experiments

N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages as a research tool in the laboratory. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor function in various experimental models. N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is also relatively stable and easy to handle, which makes it a convenient tool for experimental studies. However, N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness in some experimental models. N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide also has some off-target effects on other ionotropic glutamate receptors, which may complicate the interpretation of the experimental results.

Future Directions

There are several future directions for research on N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide and its role in various physiological and pathological processes. One direction is to investigate the mechanisms of synaptic plasticity, learning, and memory, and the role of AMPA receptors in these processes. Another direction is to study the role of AMPA receptors in drug addiction and withdrawal, and the potential therapeutic applications of N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in these conditions. Furthermore, the potential use of N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease requires further investigation.

Synthesis Methods

N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized through a multistep process starting from 3-nitrobenzaldehyde. The first step involves the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, which is then condensed with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate, which is further reacted with 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid to form N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.

Scientific Research Applications

N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. It has been shown to block the excitotoxicity induced by excessive glutamate release in the brain, which is implicated in several neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the role of AMPA receptors in drug addiction and withdrawal.

properties

IUPAC Name

N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22(2)12-13-4-3-5-16(10-13)20-19(24)15-6-8-17-14(11-15)7-9-18(23)21-17/h3-6,8,10-11H,7,9,12H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPDRTNOWPEXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

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